molecular formula C14H21F2N B8444154 N-(2,4-difluorobenzyl)-N-heptylamine

N-(2,4-difluorobenzyl)-N-heptylamine

Cat. No.: B8444154
M. Wt: 241.32 g/mol
InChI Key: MCXYJTNCVORWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorobenzyl)-N-heptylamine is a useful research compound. Its molecular formula is C14H21F2N and its molecular weight is 241.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21F2N

Molecular Weight

241.32 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]heptan-1-amine

InChI

InChI=1S/C14H21F2N/c1-2-3-4-5-6-9-17-11-12-7-8-13(15)10-14(12)16/h7-8,10,17H,2-6,9,11H2,1H3

InChI Key

MCXYJTNCVORWJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(C=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heptylamine (345.6 mg, 3 mmol) was added into 2,4-difluorobenzaldehyde (440.5 mg, 3.1 mmol) in MeOH (3 ml) and trimethyl orthoformate (2 ml), followed by acetic acid (0.05 ml). The mixture was in microwave oven (Smith Synthesizer) at 150° C. for 10 minutes. DCM (3 ml) was then added and followed borohydride on polymer support (1.2 g, 3 mmol). The mixture was shaken overnight and more of borohydride on polymer support (1.2 g) was added. The mixture was shaken over weekend and then filtered and evaporated. The residue was put on a column ((ISOLUTE®PRS, 10 g) and eluted with MeCN, MeOH and then MeOH(NH3 sat.). 536 mg of oil product was obtained, yield 72%.
Quantity
345.6 mg
Type
reactant
Reaction Step One
Quantity
440.5 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

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